molecular formula C21H28N2O2 B1670144 Decloxizine CAS No. 3733-63-9

Decloxizine

Cat. No. B1670144
CAS RN: 3733-63-9
M. Wt: 340.5 g/mol
InChI Key: OXBBIHZWNDPBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decloxizine, also known as UCB-1402 or NSC289116, is a histamine 1 receptor antagonist . It has been used in trials studying the treatment of asthma attacks and shortness of breath . It is administered orally .


Molecular Structure Analysis

Decloxizine has a molecular formula of C21H28N2O2 . Its molecular weight is 340.46 . The structure includes a benzhydryl group attached to a piperazine ring, which is further connected to an ethoxyethanol group .


Physical And Chemical Properties Analysis

Decloxizine is a solid compound . It is highly lipophilic, which means it tends to combine with or dissolve in lipids or fats .

Scientific Research Applications

1. Anti-filarial Drug Interactions

Decloxizine, also known as diethylcarbamazine (DEC), has been extensively studied for its interactions with other medications in the treatment of filarial diseases. DEC's interaction with other drugs, like amlodipine in the treatment of chronic angina, has been a subject of research. This highlights the importance of understanding drug interactions in the management of filarial diseases and other conditions (Stone et al., 2006).

2. Efficacy in Treatment of Filariasis

The efficacy of DEC in the treatment of human filariasis has been a key area of research. DEC's effectiveness in reducing the symptoms of filariasis, as well as its impact on the microfilarial load in patients, has been documented. Studies have evaluated the impact of DEC on existing structural damage to the lymphatic system in patients with filariasis (Freedman et al., 1995).

3. Immunopharmacological Interactions

DEC's immunopharmacological interactions, particularly its influence on host factors leading to parasite killing, have been researched. This includes its role in altering arachidonic acid metabolism, which may result in amplified endothelial adhesion and enhanced cytotoxic activity against parasites (Maizels & Denham, 1992).

4. Impact on Tuberculosis Control

Research has also explored DEC's antimicrobial activity against Mycobacterium tuberculosis. Studies suggest that DEC administration for filariasis control might have a positive impact on tuberculosis control, providing an additional benefit beyond its primary use (Kitchen et al., 1998).

5. Comparative Studies with Other Drugs

Comparative studies have been conducted to evaluate the efficacy of DEC against other drugs like ivermectin in treating filarial infections. Such studies are crucial for determining the most effective treatment regimens for filariasis and related diseases (Kazura et al., 1993).

6. Prophylactic Properties

DEC's prophylactic properties against filarial infections have also been investigated. This research aims to determine if DEC can prevent infections, thereby offering a strategy forreducing the incidence of filarial diseases in endemic areas. Studies have demonstrated that DEC's administration before infection can be effective, especially during the mature adult stage of the parasite (Ambu et al., 1983).

7. Safety and Tolerance in Treatment

Understanding the safety and tolerance of DEC in the treatment of filarial diseases is crucial. Research has focused on the systemic and localized adverse reactions to DEC, especially in patients with Bancroftian filariasis. Such studies provide valuable insights into the side-effect profile of DEC and inform safer treatment protocols (Dreyer et al., 1994).

Safety And Hazards

Decloxizine is for research use only and not for human or veterinary use . It is harmful if swallowed . In case of eye contact, rinse cautiously with water for several minutes . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately .

Relevant Papers

  • A paper titled “Clinical Investigation of a New Broncholyticum – Decloxizine – as Compared with Franol and Placebo Treatment” discusses the use of Decloxizine in the treatment of chronic, obstructive lung ailments .
  • Another paper titled “Controlled Drug Delivery Systems: Current Status and Future Directions” discusses the advancements in drug delivery systems, which could potentially impact the use of drugs like Decloxizine .

properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBIHZWNDPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13073-96-6 (di-hydrochloride)
Record name Decloxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40190777
Record name Decloxizine
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URL https://comptox.epa.gov/dashboard/DTXSID40190777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decloxizine

CAS RN

3733-63-9
Record name 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3733-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decloxizine [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decloxizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116
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Record name Decloxizine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLOXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.00 g of 1-(diphenylmethyl)piperazine was dissolved in 10 ml of N,N-dimethylformamide; 0.42 ml of 2-(2-chloroethoxy)ethanol, 0.59 g of sodium iodide and 0.66 g of potassium carbonate were added, followed by stirring at 100° C. for 1 hour. Ice water was added, followed by extraction with ethyl ether; the extract was washed with saline and dried with magnesium sulfate. After the dry product was concentrated under reduced pressure, the residue was subjected to silica gel column chromatography and eluted with dichloromethane:ethyl acetate:methanol (10:10:1). The desired fraction was collected and concentrated to yield 1.47 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

71.7 g (284 mmol) benzhydrylpiperazine, 45 g (361 mmol) 2-(2-chloroethoxy)-ethanol, 43.2 g (312 mmol) potassium carbonate and 9.4 g (57 mmol) potassium iodide are stirred in 400 ml absolute DMF for 8 hours at 75° C. After cooling, the solution is concentrated under vacuum. The residue is distributed between acetic acid ethyl ester and water. The aqueous phase is extracted twice with acetic acid ethyl ester and the combined organic phases are washed three times with saturated sodium chloride solution. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH (90/10): Yield 104 g.
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
J Kiehelä, H Keskinen, TT Hohenthal - Respiration, 1970 - karger.com
… broncholytic activity of decloxizine on the pa tients examined was significantly better than the effect of Franol or of the placebo; we may also notice that decloxizine showed a clinically …
Number of citations: 4 karger.com
H QIU, H WANG, J HUANG, Q ZHOU… - Chinese Journal of …, 2008 - ingentaconnect.com
To establish a method for determination of three constitutions in Haizhu Chuanxiding tablets:borneol,clorprenaline hydrochloridedecloxizine hydrochloride.Method:Capillary column …
Number of citations: 0 www.ingentaconnect.com
A Muittari, MJ Mattila, J Patiala - Annals of Allergy, 1969 - europepmc.org
Bronchodilator action of drug combinations in asthmatic patients: decloxizine, orciprenaline, and ephedrine. - Abstract - Europe PMC … Bronchodilator action of drug combinations in …
Number of citations: 4 europepmc.org
WD Linehan - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Spirographic results with decloxizine] … [Comparative clinical study of decloxizine by spirographic function tests] … [Effects of decloxizine on clinical symptomatology, respiratory …
Number of citations: 1 europepmc.org
JM Detry - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Clinical and respiratory function study of the effects of decloxizine (U. 1402)]. … The effect of decloxizine and ephedrine on the peak expiratory flow of asthmatic patients. A …
Number of citations: 2 europepmc.org
J Lulling - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Study of decloxizine activity by measurement of peak expiratory flow] … [Clinical and respiratory function study of the effects of decloxizine (U. 1402)]. … [Preliminary study of …
Number of citations: 2 europepmc.org
C Vaerenberg - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Evaluation of effects of decloxizine on blood gas and pulmonary hemodynamics]. … [Study of the effect of decloxizine on central CO2 sensitive respiratory regulation of lung disease …
Number of citations: 2 europepmc.org
C Vaerenberg - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Spirographic results with decloxizine] … [Clinical and respiratory function study of the effects of decloxizine (U. 1402)]. … [Results from comparative study of the bronchodilator …
Number of citations: 2 europepmc.org
A de Coster - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
[Evaluation of effects of decloxizine on blood gas and pulmonary hemodynamics]. - Abstract - Europe PMC … [Evaluation of effects of decloxizine on blood gas and pulmonary …
Number of citations: 2 europepmc.org
WD Linehan - Acta Tuberculosea et Pneumologica Belgica, 1968 - europepmc.org
… [Study of the effect of decloxizine on central CO2 sensitive respiratory regulation of lung disease patients and arterial CO2 pressure in patients with bronchial obstruction and …
Number of citations: 2 europepmc.org

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